molecular formula C13H22O B12745311 Isosolanone A CAS No. 3668-15-3

Isosolanone A

Cat. No.: B12745311
CAS No.: 3668-15-3
M. Wt: 194.31 g/mol
InChI Key: OECZDEARAHSSQV-JYRVWZFOSA-N
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Description

Isosolanone A is a unique organic compound known for its distinct chemical structure and properties. It belongs to a class of compounds that have garnered significant interest due to their potential applications in various fields, including chemistry, biology, and industry. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Isosolanone A typically involves a series of chemical reactions starting from simpler organic molecules. One common method involves the Wittig olefination of a ketonic nitrile with 3-methyl-2-butenyl triphenylphosphonium bromide, followed by treatment with methyllithium and acidic work-up . This method provides a high yield of this compound with relatively mild reaction conditions.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure safety, efficiency, and cost-effectiveness on a larger scale.

Chemical Reactions Analysis

Types of Reactions: Isosolanone A undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert this compound into simpler alcohols or hydrocarbons.

    Substitution: It can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents like chlorine or bromine can be used under controlled conditions.

Major Products Formed: The major products formed from these reactions vary widely but can include alcohols, ketones, and other substituted organic compounds.

Scientific Research Applications

Isosolanone A has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Isosolanone A exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with certain enzymes and receptors in biological systems .

Comparison with Similar Compounds

Isosolanone A can be compared with other similar compounds such as solanone and norsolanadione. These compounds share structural similarities but differ in their chemical reactivity and applications:

Properties

CAS No.

3668-15-3

Molecular Formula

C13H22O

Molecular Weight

194.31 g/mol

IUPAC Name

(5Z)-8-methyl-5-propan-2-ylnona-5,7-dien-2-one

InChI

InChI=1S/C13H22O/c1-10(2)6-8-13(11(3)4)9-7-12(5)14/h6,8,11H,7,9H2,1-5H3/b13-8-

InChI Key

OECZDEARAHSSQV-JYRVWZFOSA-N

Isomeric SMILES

CC(C)/C(=C\C=C(C)C)/CCC(=O)C

Canonical SMILES

CC(C)C(=CC=C(C)C)CCC(=O)C

Origin of Product

United States

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